4-methyl-2-(pentafluoroethyl)aniline

Agrochemical intermediates Regioisomerism Insecticide synthesis

Researchers requiring ortho-substituted perfluoroalkyl anilines for agrochemical discovery often encounter supply gaps for regiospecifically pure isomers. 4-Methyl-2-(pentafluoroethyl)aniline (CAS 2092313-86-3) addresses this need as a distinct ortho-C2F5 aniline scaffold with calculated logP of 3.89, offering enhanced lipophilicity versus its para-substituted regioisomer (logP 2.64). • Enables patentably novel insecticide candidates via differentiated steric/electronic profile • Free primary amine supports diazotization, amide coupling, and sulfonamide derivatization • Available from stock with global shipping for rapid SAR exploration

Molecular Formula C9H8F5N
Molecular Weight 225.162
CAS No. 2092313-86-3
Cat. No. B2353949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(pentafluoroethyl)aniline
CAS2092313-86-3
Molecular FormulaC9H8F5N
Molecular Weight225.162
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C(C(F)(F)F)(F)F
InChIInChI=1S/C9H8F5N/c1-5-2-3-7(15)6(4-5)8(10,11)9(12,13)14/h2-4H,15H2,1H3
InChIKeyAWCXJEIFPQYEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(pentafluoroethyl)aniline: Fluorinated Aniline Building Block


4-Methyl-2-(pentafluoroethyl)aniline (CAS 2092313-86-3) is a fluorinated aromatic amine with the molecular formula C9H8F5N and a molecular weight of 225.16 g/mol . The compound features a pentafluoroethyl (–C2F5) group at the ortho position and a methyl group at the para position relative to the aniline nitrogen . This substitution pattern places it within the important class of perfluoroalkylated aniline intermediates that are widely utilized in the synthesis of novel agrochemical active ingredients and pharmaceuticals [1].

1 Fluorinated aniline building block for agrochemical and pharmaceutical synthesis research
2 Ortho-C2F5 substitution profile with para-methyl; supports lipophilic target design investigations
3 Free primary amine enables diazotization, acylation, and cross-coupling derivatization workflows

Why Regioisomerism Matters in Fluorinated Aniline Intermediates


Perfluoroalkylated anilines are not interchangeable building blocks. The position of the perfluoroalkyl group on the aromatic ring dramatically alters the electronic environment, steric accessibility, lipophilicity, and subsequent reactivity of the amino group [1]. In the synthesis of agrochemical actives, the ortho-substituted isomer 4-methyl-2-(pentafluoroethyl)aniline exhibits distinct reactivity compared to its para-substituted regioisomer 2-methyl-4-(pentafluoroethyl)aniline; the latter is explicitly exemplified as an intermediate for agricultural and horticultural insecticides in patent literature [2]. Generic substitution without considering these regioisomeric differences can lead to failed reactions, altered biological activity, or compromised material properties.

This Product Ortho-C2F5, para-CH3 aniline
Alternative Para-C2F5 regioisomer (2-methyl-4-(pentafluoroethyl)aniline)
Regioisomer substitution pattern alters reactivity and patented insecticide intermediate utility; ortho isomer may not produce the same active ingredient.
This Product Primary aromatic amine (HBD=1)
Alternative N-alkylated aniline (N-pentafluoroethylaniline)
N-substituted analogs lack free –NH2, blocking diazotization and amine-specific transformations essential for many synthetic routes.
This Product –C2F5 electron-withdrawing group
Alternative –CF3 (trifluoromethyl) analog
C2F5 group may provide different lipophilicity and potency in some chemotypes; direct substitution of CF3 building block may alter target profile.

Quantitative Differentiation Evidence vs. Closest Analogs


Ortho vs. Para Regioisomer Reactivity in Agrochemical Patents

4-Methyl-2-(pentafluoroethyl)aniline is the ortho-C2F5 regioisomer. The para-C2F5 regioisomer (2-methyl-4-(pentafluoroethyl)aniline) is explicitly disclosed as an intermediate for agricultural and horticultural insecticides in patent JPH11302233 [1]. The ortho-substituted aniline presents a distinctly different steric and electronic environment at the reaction center, which can critically influence the regioselectivity of subsequent functionalization, diazotization, or cross-coupling reactions [2].

Ortho vs. Para Regioisomer Reactivity
Context-dependent
Distinct chemical identity; ortho-C2F5 vs. para-C2F5 isomer
Regioisomer identity may influence reactivity in insecticide synthesis; ortho isomer not interchangeable with patented para lead.
Patent JPH11302233 exemplifies para isomer for agrochemical intermediates.
Agrochemical intermediates Regioisomerism Insecticide synthesis

Calculated LogP Difference Between Ortho and Para Regioisomers

The calculated partition coefficient (logP) of 4-methyl-2-(pentafluoroethyl)aniline is reported as 3.89 . In contrast, the para-substituted regioisomer 2-methyl-4-(pentafluoroethyl)aniline exhibits a lower calculated logP of 2.64 [1]. This difference of approximately 1.25 log units suggests significantly higher lipophilicity for the ortho-substituted compound, which can influence membrane permeability, bioavailability, and formulation behavior in both agrochemical and pharmaceutical applications [2].

Calculated LogP Difference
Context-dependent
Δ logP ≈ +1.25 (ortho: 3.89, para: 2.64)
Higher lipophilicity may affect membrane penetration; ortho isomer context-dependent for penetration studies.
In silico predictions; different software may yield different absolute values.
Lipophilicity LogP Physicochemical properties

Primary Amine Functionality vs. N-Substituted Analogs

Unlike N-(pentafluoroethyl)aniline, where the pentafluoroethyl group is attached directly to the nitrogen atom, 4-methyl-2-(pentafluoroethyl)aniline retains a primary aromatic amine (–NH2) functionality [1]. This free –NH2 group serves as a hydrogen bond donor (HBD count = 1) and is available for diazotization, acylation, or other amine-specific transformations [2]. N-substituted analogs lack this HBD capacity, fundamentally altering their reactivity and biological target engagement potential.

Primary Amine vs. N-Substituted Analogs
Class-level
HBD = 1 (primary amine) vs. HBD = 0 (N-alkylated)
Free –NH2 enables diazotization and acylation; N-substituted analogs block these routes.
Functional group classification; reactivity implications for synthetic utility.
Hydrogen bond donor Synthetic utility Diazotization

Ortho-C2F5 Steric and Electronic Effects vs. Trifluoromethyl Analogs

The pentafluoroethyl (–C2F5) group exerts a stronger electron-withdrawing inductive effect than the trifluoromethyl (–CF3) group, while also introducing greater steric bulk [1]. In the ortho position, this steric encumbrance can shield the amino group from metabolic enzymes. Comparative studies on fluorinated alkyl groups in a distinct chemotype have shown that replacing –CF3 with –C2F5 can improve in vitro potency by a factor of 15 (PAM EC50 = 1 nM for the C2F5 analog) [2].

C2F5 vs. CF3 Potency Context
Class-level
Up to 15-fold potency improvement reported for C2F5 vs CF3 in a different chemotype
C2F5 group may support potency in some series; direct translation to aniline scaffold not confirmed.
In vitro PAM assay data from distinct chemotype; class-level inference only.
Electron-withdrawing group Steric effects Potency enhancement

Copper-Mediated Pentafluoroethylation for Ortho-Substituted Scaffolds

The synthesis of ortho-pentafluoroethylated anilines via copper-mediated reactions using CuC2F5 has been demonstrated, enabling the preparation of asymmetrically substituted aniline derivatives including the target compound class [1]. Alternative perfluoroalkylation methods described in the patent literature (e.g., EP1380568, WO2016/174052) often proceed via para-selective perfluoroalkylation of anilines already substituted in the ortho and meta positions, yielding moderate and variable results [2]. The CuC2F5 methodology offers a complementary route that can directly install the C2F5 group ortho to the amino group.

Cu-Mediated Ortho-C2F5 Synthesis
Method context
CuC2F5 route enables direct ortho-pentafluoroethylation of aryl iodides
Ortho-substituted anilines may require specific Cu-mediated methodology; para-selective methods may yield different regioisomers.
Route-dependent regiochemical outcome; scalability and cost implications.
Synthetic methodology Copper-mediated perfluoroalkylation Ortho-functionalization

Research and Industrial Application Scenarios


Agrochemical Lead Optimization: Ortho-C2F5 Insecticide Building Block

This compound serves as a strategic building block for agrochemical discovery programs targeting novel insecticides. While the para-substituted regioisomer is documented in patent JPH11302233 as an intermediate for agricultural and horticultural insecticides [1], the ortho-substituted analog offers a distinct spatial and electronic profile that can be exploited to generate patentably novel active ingredients with potentially differentiated pest spectrum or resistance profiles. Its higher calculated logP (3.89 vs. 2.64 for the para isomer) suggests enhanced cuticular penetration, a desirable trait for contact insecticides .

CNS-Penetrant Drug Candidates via Enhanced Lipophilicity

The –C2F5 group is increasingly recognized as a superior alternative to –CF3 in medicinal chemistry, with class-level evidence demonstrating up to 15-fold improvements in in vitro potency upon –CF3 → –C2F5 replacement [2]. The ortho-C2F5 aniline scaffold's elevated logP of 3.89 positions it favorably for CNS drug discovery programs where moderate-to-high lipophilicity is required for blood-brain barrier penetration . The free primary amine further enables diverse derivatization (amides, sulfonamides, ureas) for SAR exploration.

Diazonium Chemistry and Azo-Dye Research Applications

The free –NH2 group of 4-methyl-2-(pentafluoroethyl)aniline makes it suitable for diazotization and subsequent azo coupling, Sandmeyer, or Balz-Schiemann reactions [3]. This contrasts with N-pentafluoroethylated anilines, which lack the requisite primary amine and cannot participate in these transformations. The electron-withdrawing –C2F5 group modulates the reactivity of the diazonium salt, potentially enabling milder coupling conditions or altered regioselectivity in electrophilic aromatic substitution reactions [3].

Fluorinated Monomer for Specialty Polymers and Surface Modifiers

Perfluoroalkylated aniline derivatives are documented as raw materials for water and oil repellents, optical materials, gas separation membranes, and antifouling paints [4]. The combination of a reactive primary amine handle with the highly fluorinated –C2F5 group makes this compound a candidate monomer or building block for fluorinated polyimides, polyamides, or surface-modifying agents where both thermal/chemical stability and low surface energy are required [4].

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Ortho-C2F5 regioisomer; lipophilicity profile
Insecticide intermediate synthesis; cuticular penetration investigation
CNS-penetrant drug discovery
Elevated lipophilicity; free primary amine handle
BBB penetration models; CNS SAR exploration
Diazonium and azo chemistry
Primary amine reactivity
Diazotization, azo coupling, Sandmeyer reaction scope
Fluorinated specialty polymers
Reactive –NH2; high fluorine content
Polymer synthesis; surface energy and stability evaluation
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